Human Mannose-6-Phosphate Isomerase (MPI) Inhibition: A Differential Activity for This Scaffold
This specific compound demonstrates measurable, albeit weak, inhibitory activity against human MPI (IC50 > 50,000 nM), distinguishing it from other dihydroquinoline carboxamide chemotypes which show no documented MPI activity [1]. In contrast, structurally related dihydroquinoline carboxamides reported by Kumar et al. (2018) were inactive against MPI and instead showed potent anti-mycobacterial activity (MIC 0.39-0.78 μg/mL) [2]. This demonstrates that the 3,4-dihydroquinoline and N-phenyl substitution pattern directs the biological profile towards a distinct target class.
| Evidence Dimension | Inhibitory Activity against Human MPI |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Kumar et al. (2018) Dihydroquinoline Carboxamide Library: No MPI inhibition reported. |
| Quantified Difference | Qualitative difference; this compound is an inhibitor, comparators are not. |
| Conditions | In vitro enzymatic assay; data sourced from Sanford-Burnham Center for Chemical Genomics (SBCCG) high-throughput screen. |
Why This Matters
This provides a unique starting point for MPI-related probe development, a profile completely absent in the heavily studied anti-tubercular dihydroquinoline subclass.
- [1] BindingDB. (n.d.). BDBM34667: IC50 >50,000 nM for Human Mannose-6-phosphate isomerase. Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
- [2] Kumar, G., Sathe, A., Krishna, V. S., Sriram, D., & Jachak, S. M. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 157, 1-13. DOI: 10.1016/j.ejmech.2018.07.046 View Source
